molecular formula C28H30N4O4 B11571353 Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11571353
M. Wt: 486.6 g/mol
InChI Key: NWBCSWZYBNKOGO-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a furan ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate, which involves the reaction of diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Formation of the Tetrahydropyrimidine Core: The next step involves the cyclization of the piperazine intermediate with ethyl acetoacetate and urea under reflux conditions to form the tetrahydropyrimidine core.

    Introduction of the Furan Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the tetrahydropyrimidine core, resulting in the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, hydroxyl derivatives, and various substituted piperazine compounds.

Scientific Research Applications

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds:

Properties

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 2-(4-benzhydrylpiperazin-1-yl)-4-(furan-2-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C28H30N4O4/c1-2-35-27(34)23-24(22-14-9-19-36-22)29-28(30-26(23)33)32-17-15-31(16-18-32)25(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-14,19,23-25H,2,15-18H2,1H3,(H,29,30,33)

InChI Key

NWBCSWZYBNKOGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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